
2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-METHOXYPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a methoxyphenyl group, a propanoyl group, and a tetrahydroquinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE typically involves multiple steps:
Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted acetamides.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(4-METHOXYPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-METHOXYPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-METHOXYPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)ACETAMIDE: Similar structure but with a different position of the substituent on the tetrahydroquinoline ring.
2-(4-METHOXYPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-8-YL)ACETAMIDE: Another positional isomer with the substituent on the 8th position.
Uniqueness
The uniqueness of 2-(4-METHOXYPHENYL)-N-(1-PROPANOYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)ACETAMIDE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This unique structure can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C21H24N2O3 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
2-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-3-21(25)23-12-4-5-16-8-9-17(14-19(16)23)22-20(24)13-15-6-10-18(26-2)11-7-15/h6-11,14H,3-5,12-13H2,1-2H3,(H,22,24) |
Clé InChI |
UJOLFJYWCZHGGV-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


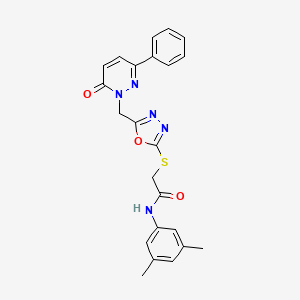
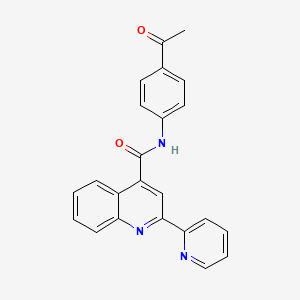

![7-[4-(acetylamino)phenyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260303.png)
![N-benzyl-6-[4-(3-methylbenzoyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B11260317.png)
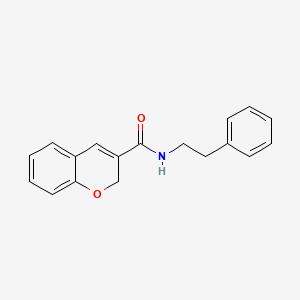
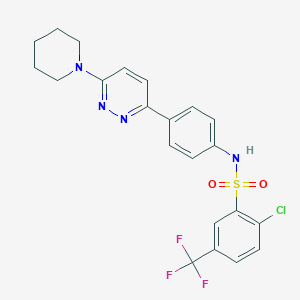
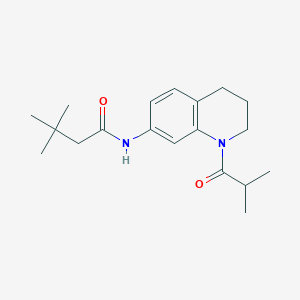
![2-((6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B11260347.png)
![tert-butyl {[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B11260350.png)
![N-{4-[6-(Azepan-1-YL)pyridazin-3-YL]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B11260356.png)
![3-(3-methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11260357.png)
![4-chloro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260366.png)
![3-(4-bromophenyl)-4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B11260370.png)
